

Application Notes and Protocols: Use of Azole Antifungal Precursors

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Compound of Interest

Compound Name: (2-Amino-5-methylphenyl)
(phenyl)methanone

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols concerning key chemical intermediates used in the synthesis of widely prescribed azole antifungal agents. While the initial inquiry specified CAS 17852-28-7, extensive research has identified 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone (CAS: 46503-52-0) and its reduced form, 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol (CAS: 24155-42-8), as the pivotal and well-documented precursors in the manufacturing of antifungal drugs such as miconazole and econazole.^{[1][2][3]} These intermediates are foundational for the development of pharmaceuticals that target the fungal enzyme lanosterol 14 α -demethylase, a critical component in the biosynthesis of ergosterol, which is essential for the integrity of the fungal cell membrane.^{[4][5]}

Application Notes

The primary application of these intermediates lies in their role as building blocks for the synthesis of imidazole-based antifungal medications.^{[2][3]} These drugs are effective against a broad spectrum of fungal infections. The presence of the dichlorophenyl and imidazole moieties in the intermediates' structures is crucial for their biological activity.^[6]

Key Downstream Products:

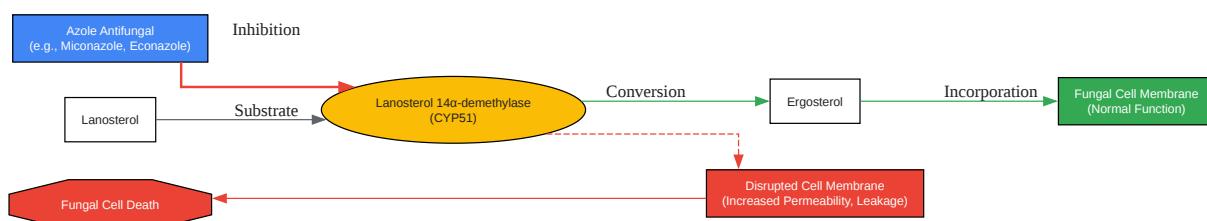
- Miconazole: A widely used antifungal medication for treating skin infections like athlete's foot, ringworm, and jock itch, as well as vaginal yeast infections.
- Econazole: Another topical antifungal agent used for similar indications as miconazole, including tinea infections and pityriasis versicolor.^[2]

The development of these antifungal agents is a multi-step process where these intermediates are key components in the synthetic pathway.

Mechanism of Action of Final Products (Azole Antifungals)

The antifungal drugs synthesized from these intermediates, such as miconazole and econazole, exert their therapeutic effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14 α -demethylase.^[4] This enzyme is a crucial catalyst in the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. The inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic methylated sterols, which disrupts the structure and function of the fungal cell membrane, ultimately leading to cell death.^[4]

Signaling Pathway of Azole Antifungal Action



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Caption: Mechanism of action of azole antifungals.

Quantitative Data

Synthesis of Intermediates

Intermediate	Starting Material(s)	Key Reagents/Solvents	Yield	Melting Point (°C)	Reference(s)
1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone	2-chloro-1-(2,4-dichlorophenyl)ethanone, Imidazole	Methylene chloride	—	—	[7]
1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol	1-(2',4'-dichlorophenyl)-2-chloroethanol, Imidazole	Sodium, Methanol, Dimethylformamide	170g	134-135	[8]
1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol	2-chloro-1-(2,4'-dichlorophenyl)-ethanol, Imidazole	DMF, Caustic soda flakes, PEG600	92%	132.5-133.8	[9]
1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-2,4-dichloroaceto-phenone	2'-(1H-imidazol-1-yl)-2,4-dichloroaceto-phenone	Potassium borohydride, Methanol	90.5%	134-135	[3]

Inhibitory Activity of Final Products against *Candida albicans* Lanosterol 14 α -demethylase

Compound	IC50 (μM)	Reference(s)
Miconazole	0.057	[4][5]
Econazole	~0.01-0.03*	[10]

*Dissociation constant (Kd) values were reported in the range of 10 to 26 nM, which are indicative of high inhibitory potency.

Experimental Protocols

Protocol 1: Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol

This protocol is adapted from a patented industrial synthesis method.[\[9\]](#)

Materials:

- 2-chloro-1-(2,4'-dichlorophenyl)-ethanol
- Imidazole
- Dimethylformamide (DMF)
- Caustic soda flakes (NaOH)
- Polyethylene glycol 600 (PEG600)
- Toluene
- Water

Procedure:

- To a reaction vessel, add DMF, imidazole, caustic soda flakes, and PEG600.
- Mix the components thoroughly and slowly heat the mixture to 110-115 °C.
- Maintain this temperature for 1 hour.
- Cool the mixture to 50-55 °C.
- Prepare a solution of 2-chloro-1-(2,4'-dichlorophenyl)-ethanol in DMF.

- Add the DMF solution of 2-chloro-1-(2,4'-dichlorophenyl)-ethanol dropwise to the reaction mixture while stirring, maintaining the temperature between 50-55 °C.
- After the addition is complete, continue stirring for 1 hour.
- Heat the mixture to 110-115 °C and maintain for 4 hours.
- Cool the reaction mixture to 60 °C and add water.
- Continue cooling to room temperature to precipitate the crude product.
- Isolate the crude product by centrifugal filtration.
- Dry the crude product and recrystallize from toluene to obtain the purified 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.

Protocol 2: Synthesis of Miconazole from 1-(2,4-dichlorophenyl)-2-(1H-imidazolyl)ethanol

This is a general representation of the O-alkylation step.[\[7\]](#)

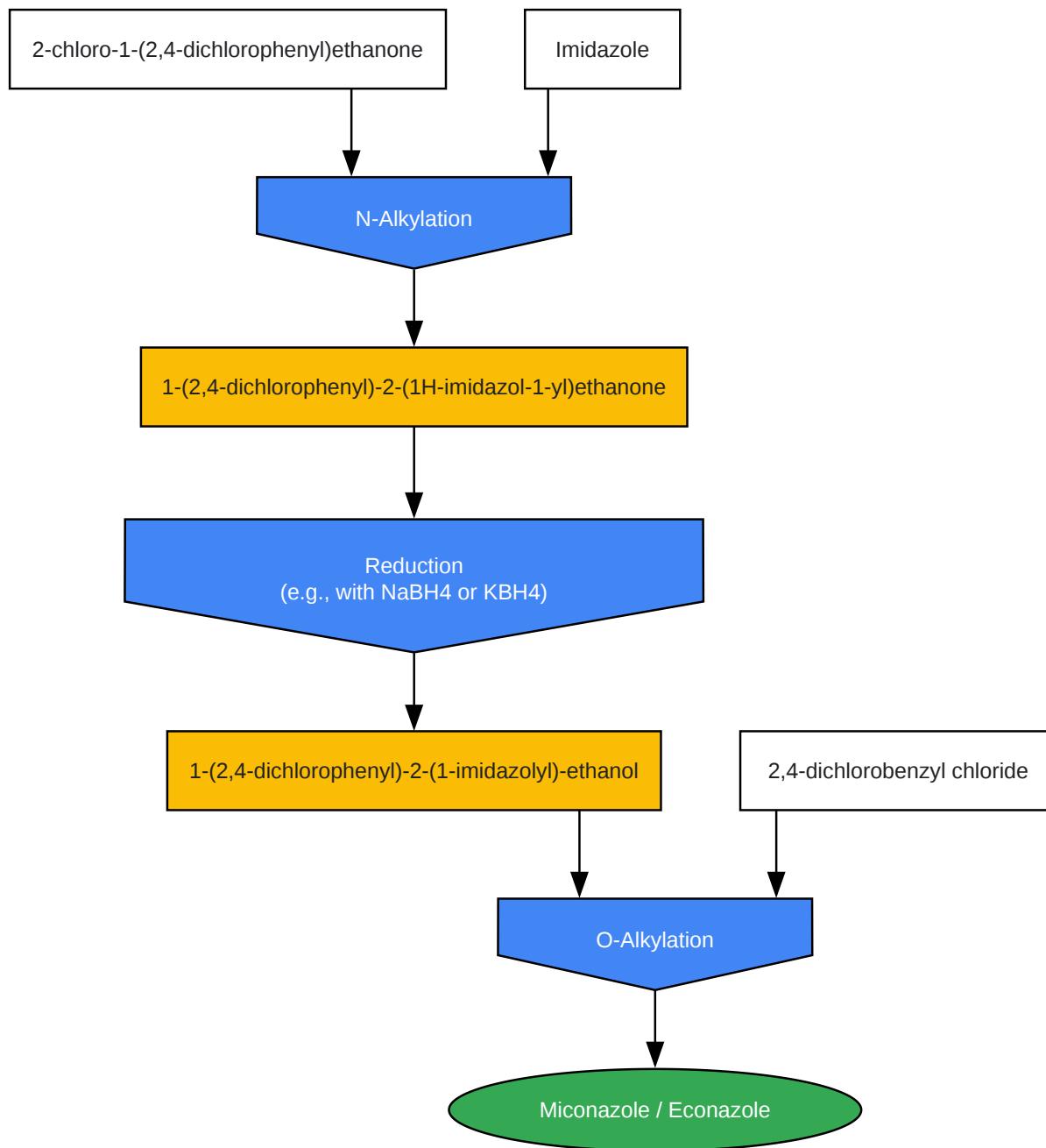
Materials:

- 1-(2,4-dichlorophenyl)-2-(1H-imidazolyl)ethanol
- 2,4-dichlorobenzyl chloride
- A suitable base (e.g., sodium hydride)
- Anhydrous solvent (e.g., Toluene)
- Nitric acid (for nitrate salt formation)
- Ethanol (for recrystallization)

Procedure:

- Dissolve 1-(2,4-dichlorophenyl)-2-(1H-imidazolyl)ethanol in an anhydrous solvent in a reaction flask.
- Add a suitable base to form the alkoxide.
- Add 2,4-dichlorobenzyl chloride to the reaction mixture.
- Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture and quench with water.
- Extract the organic layer and wash with water.
- Dry the organic layer over a suitable drying agent and evaporate the solvent to obtain crude miconazole base.
- For the nitrate salt, dissolve the crude base in a suitable solvent and treat with nitric acid.
- Recrystallize the resulting precipitate from ethanol to obtain pure miconazole nitrate.

Experimental Workflow for Synthesis and Antifungal Drug Production

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